molecular formula C29H38N6O8S B3029561 Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine CAS No. 70013-23-9

Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine

Cat. No.: B3029561
CAS No.: 70013-23-9
M. Wt: 630.7 g/mol
InChI Key: TUKJSFJKKBHJAB-VABKMULXSA-N
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Description

Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine is a synthetic peptide composed of six amino acids: glycine, tyrosine, glycine, glycine, phenylalanine, and methionine. This compound is known for its role in biochemical research and has applications in various scientific fields due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and advanced purification systems are employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery system.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the unique sequence and structure of the peptide, which allows for specific binding and recognition .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N6O8S/c1-44-12-11-21(29(42)43)35-28(41)23(13-18-5-3-2-4-6-18)34-26(39)17-31-25(38)16-32-27(40)22(33-24(37)15-30)14-19-7-9-20(36)10-8-19/h2-10,21-23,36H,11-17,30H2,1H3,(H,31,38)(H,32,40)(H,33,37)(H,34,39)(H,35,41)(H,42,43)/t21-,22-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKJSFJKKBHJAB-VABKMULXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N6O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00823392
Record name Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00823392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70013-23-9
Record name Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00823392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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